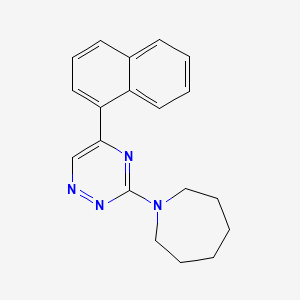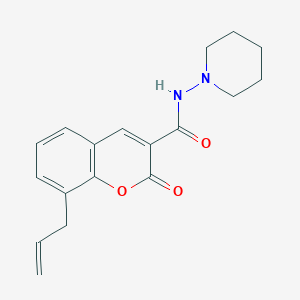![molecular formula C17H22N2O3 B6075670 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol](/img/structure/B6075670.png)
1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol typically involves multi-step organic reactions. One common approach is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form the oxazole ring . The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The morpholine moiety is often incorporated via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and safety. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles under flow conditions . This method minimizes the formation of by-products and allows for the scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques to modify the oxazole ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine moiety.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various substituted oxazoles, reduced phenyl derivatives, and modified morpholine compounds.
Scientific Research Applications
1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to target proteins, while the morpholine moiety can influence the compound’s solubility and bioavailability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol is unique due to its combination of an oxazole ring, a phenyl group, and a morpholine moiety. This structural arrangement provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-17(13(2)22-18-12)15-5-3-14(4-6-15)16(20)11-19-7-9-21-10-8-19/h3-6,16,20H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQMSCCWOAQHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)

![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6075615.png)

![1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B6075625.png)
![3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one](/img/structure/B6075632.png)
![6-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6075633.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6075640.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)
methanone](/img/structure/B6075658.png)
![4-[[5-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)furan-2-yl]methoxy]benzonitrile](/img/structure/B6075675.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)
